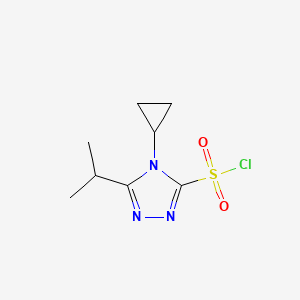
4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with isopropyl isocyanate to form the intermediate, which is then treated with sulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as primary amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of a sulfonyl chloride.
6-Cyclopropyl-5-fluoro-2-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one: Contains a similar cyclopropyl and triazole moiety but with additional functional groups.
Propriétés
Formule moléculaire |
C8H12ClN3O2S |
|---|---|
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
4-cyclopropyl-5-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClN3O2S/c1-5(2)7-10-11-8(15(9,13)14)12(7)6-3-4-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
FDFYIQNVVUGGLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(N1C2CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


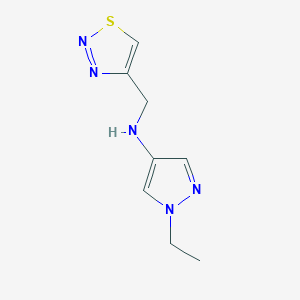
![4-[(Propan-2-yl)amino]butan-2-one](/img/structure/B13241184.png)
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13241186.png)
![Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13241193.png)
![{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241198.png)
![Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13241206.png)

![4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one](/img/structure/B13241217.png)
amine](/img/structure/B13241227.png)
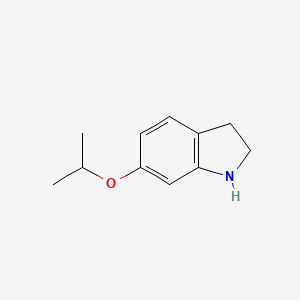
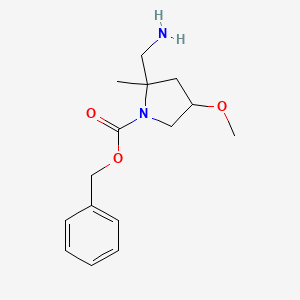
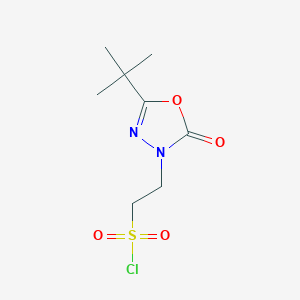
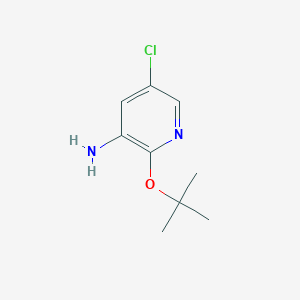
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B13241275.png)
